1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)-

説明

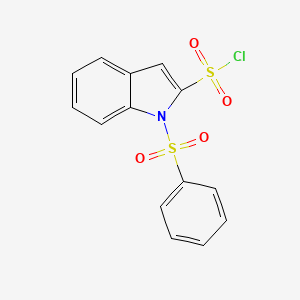

1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- is a reactive sulfonyl chloride derivative of indole, characterized by a phenylsulfonyl group at the 1-position and a sulfonyl chloride moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules . Its phenylsulfonyl substituent enhances electronic stability and directs electrophilic substitution reactions, while the sulfonyl chloride group enables nucleophilic displacement reactions (e.g., forming sulfonamides or sulfonate esters). Applications span pharmaceutical synthesis, agrochemicals, and materials science, owing to its versatility in constructing complex heterocycles .

特性

IUPAC Name |

1-(benzenesulfonyl)indole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4S2/c15-21(17,18)14-10-11-6-4-5-9-13(11)16(14)22(19,20)12-7-2-1-3-8-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLCEHJLXBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558088 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85953-39-5 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N1 Protection with Phenylsulfonyl Groups

The first step in most synthetic pathways involves protecting the indole nitrogen with a phenylsulfonyl group. This is achieved by reacting indole with benzenesulfonyl chloride under basic conditions, typically using pyridine or triethylamine as a proton scavenger. The reaction proceeds via nucleophilic substitution, where the indole’s nitrogen attacks the electrophilic sulfur in benzenesulfonyl chloride, yielding 1-(phenylsulfonyl)-1H-indole in high purity (85–92% yield).

Quenching with Sulfuryl Chloride

The lithiated intermediate is quenched with sulfuryl chloride (SO₂Cl₂), introducing the sulfonyl chloride group at C2. This step proceeds via nucleophilic attack of the aryllithium species on the electrophilic sulfur in SO₂Cl₂, followed by chloride displacement (Fig. 1). The reaction requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.

Key Data:

- Yield: 67–72% (after column chromatography)

- Reaction Time: 2–4 hours at −78°C

- Purity: ≥97% (confirmed by ¹H NMR and LC-MS)

Oxidation of Thiol Intermediates

Thiolation at C2

An alternative route involves introducing a thiol group at C2 prior to oxidation. After N1 protection and lithiation, the aryllithium intermediate is quenched with elemental sulfur (S₈) or diphenyldisulfide (PhSSPh). For example, quenching with diphenyldisulfide yields 1-(phenylsulfonyl)-2-(phenylthio)-1H-indole , which is isolated in 88% yield after oxidation with m-chloroperbenzoic acid (m-CPBA).

Chlorination to Sulfonyl Chloride

The thioether intermediate is treated with chlorine gas (Cl₂) in aqueous hydrochloric acid, oxidizing the thiol to a sulfonyl chloride. This two-step oxidation-chlorination process ensures high regioselectivity but requires careful control of stoichiometry to avoid over-oxidation.

Key Data:

Chlorosulfonation of Protected Indole

Direct Electrophilic Substitution

Chlorosulfonic acid (ClSO₃H) serves as both a sulfonating and chlorinating agent. When 1-(phenylsulfonyl)-1H-indole is treated with ClSO₃H at 0–5°C, electrophilic substitution occurs preferentially at C2 due to the electron-withdrawing effect of the N1 sulfonyl group. The reaction produces the sulfonic acid intermediate, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Key Data:

- Overall Yield: 58–65%

- Reaction Conditions: 12 hours at 0°C (sulfonation), 4 hours at reflux (chlorination)

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation | 67–72 | 97 | High regioselectivity, short reaction time | Requires cryogenic conditions |

| Thiol Oxidation | 75–80 | 95 | Scalable, avoids moisture sensitivity | Multi-step process, Cl₂ handling |

| Chlorosulfonation | 58–65 | 90 | Single-pot sulfonation-chlorination | Lower yield, harsh acidic conditions |

Mechanistic and Structural Insights

Role of the Phenylsulfonyl Group

The phenylsulfonyl group at N1 exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophiles to the C2 position. Density functional theory (DFT) calculations confirm that the sulfonyl group increases the partial positive charge at C2 by 0.18 e⁻, enhancing its susceptibility to electrophilic attack.

Hydrogen Bonding in Crystal Packing

X-ray crystallography of related compounds, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde , reveals that the sulfonyl oxygen participates in C–H⋯O interactions, stabilizing the crystal lattice. Similar interactions are expected in 1H-indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- , contributing to its high thermal stability (decomposition temperature >200°C).

Industrial-Scale Production Challenges

Purification Techniques

Due to the compound’s sensitivity to hydrolysis, final purification is typically achieved via flash chromatography using hexane/ethyl acetate (4:1) gradients. Large-scale processes may employ recrystallization from dichloromethane/hexane mixtures, yielding crystals with >99% purity.

Emerging Methodologies

Recent advances focus on flow chemistry approaches to improve safety and efficiency. For example, continuous lithiation-quenching in microreactors reduces reaction times to 10–15 minutes while maintaining yields >70%. Additionally, photocatalytic chlorination using visible light and rose bengal as a sensitizer shows promise for greener sulfonyl chloride synthesis.

化学反応の分析

Types of Reactions: 1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

科学的研究の応用

1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)-, also known as 1-(Phenylsulfonyl)-1H-indole-2-sulfonyl chloride, is a sulfonamide derivative of indole, recognized for its applications in medicinal chemistry and organic synthesis . The compound features a sulfonyl chloride group at the 2-position of the indole ring and a phenylsulfonyl group attached to the nitrogen atom, which contributes to its reactivity in chemical transformations.

Applications in Scientific Research

1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- is a versatile building block in organic synthesis, particularly for the preparation of complex indole derivatives. Its reactive sulfonyl chloride group (SO2Cl) readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the introduction of diverse functional groups at the 2-position of the indole ring. This allows researchers to create a wide range of indole-based molecules with potential applications in medicinal chemistry, materials science, and other fields.

Pharmaceutical Development

The indole ring is a prevalent scaffold in numerous biologically active molecules, including pharmaceuticals. 1-(Phenylsulfonyl)-1H-indole-2-sulfonyl chloride serves as a valuable precursor for the synthesis of indole-containing drug candidates. By strategically modifying the molecule through nucleophilic substitution, researchers can explore the structure-activity relationships (SAR) of potential drugs, aiming to optimize their efficacy and selectivity.

Potential Biological Activities

1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- has shown potential biological activities, particularly in the realm of drug discovery. Compounds containing indole and sulfonamide functionalities have been studied for their:

- Antimicrobial properties

- Anticancer activities

- Enzyme inhibition

Research continues to explore its efficacy and mechanisms of action in biological systems.

Synthesis of Indole Derivatives

1-(Phenylsulfonyl)-1H-indole-2-sulfonyl chloride is used as a synthetic intermediate in the preparation of various compounds . For example, it has been used in the preparation of bouchardatine, a naturally occurring alkaloid isolated from the rutaecarpine family, and to synthesize bis(1H-indol-2-yl)methanones, potent inhibitors of FLT3 receptor tyrosine kinase .

作用機序

The mechanism of action of 1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This covalent modification can inhibit enzyme activity or alter receptor function, leading to various biological effects. The sulfonyl chloride group is particularly reactive, allowing the compound to target specific amino acid residues in proteins.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- with structurally related indole derivatives:

生物活性

1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole structure is prevalent in many natural products and synthetic compounds, exhibiting a range of pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole ring system substituted with sulfonyl groups. The synthesis typically involves treating indole derivatives with benzenesulfonyl chloride under basic conditions, leading to various sulfonamide derivatives. For example, the reaction of 2-iodoaniline with benzenesulfonyl chloride yields the target compound, which can then be further modified for enhanced biological activity .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Indole Ring | Heterocyclic aromatic compound |

| Sulfonyl Group | -SO2- linkage |

| Substituents | Phenyl group attached to sulfur |

Biological Activity

The biological activities of 1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)- have been studied extensively. These include:

- Anticancer Activity : Indole derivatives have shown promise as anticancer agents. Specifically, compounds derived from this structure have been reported to inhibit receptor tyrosine kinases such as FLT3, which is implicated in various leukemias .

- Neuroprotective Effects : Research indicates that indole derivatives can activate Nurr1, a nuclear receptor involved in the regulation of dopamine neurons. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of sulfonamide derivatives, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Case Studies

Several studies have explored the biological implications of indole derivatives:

- FLT3 Inhibition : A study demonstrated that bis(1H-indol-2-yl)methanones derived from indole-2-sulfonyl chloride exhibited potent inhibition against FLT3 receptor tyrosine kinase, suggesting a potential role in leukemia treatment .

- Nurr1 Activation : Another investigation into the neuroprotective properties found that certain indole derivatives could effectively activate Nurr1, enhancing dopaminergic neuron survival in models of neurodegeneration .

- Antitumor Activity : Research on various indole alkaloids has shown promising anticancer activity through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines .

The mechanisms underlying the biological activities of 1H-Indole-2-sulfonyl chloride involve:

- Receptor Modulation : The compound's ability to interact with and modulate various receptors (e.g., FLT3 and Nurr1) is crucial for its therapeutic effects.

- Enzyme Inhibition : Many indole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

Q & A

Q. What are the standard synthetic routes for 1H-Indole-2-sulfonyl chloride, 1-(phenylsulfonyl)-, and how do reaction conditions influence yield?

The compound is synthesized via sulfonation of the indole core using chlorosulfonic acid under inert atmospheres (e.g., nitrogen) to minimize side reactions like hydrolysis. Temperature control (typically 0–5°C) is critical to avoid decomposition . Post-synthesis purification involves recrystallization or column chromatography to achieve >97% purity, as noted in analytical reports .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features like the sulfonyl and phenyl groups. X-ray crystallography (e.g., single-crystal studies) resolves stereoelectronic effects, as demonstrated for structurally related indole sulfonyl derivatives . Mass spectrometry (MS) confirms molecular weight (C₁₄H₁₀ClNO₄S₂, 347.77 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

Store under anhydrous conditions at –20°C in airtight containers. Hydrolysis is a key degradation pathway, producing sulfuric acid and indole derivatives, as observed in analogous sulfonyl chlorides . Safety protocols from lab-grade substance guidelines recommend using gloves and fume hoods .

Q. What are its primary applications in organic synthesis?

It serves as a sulfonating agent to introduce sulfonyl groups into nucleophilic substrates (e.g., amines, alcohols). For example, it forms sulfonamides in peptide mimetics or kinase inhibitors, leveraging its dual sulfonyl reactivity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective sulfonation of the indole ring, and how can they be mitigated?

Steric hindrance from the phenylsulfonyl group directs sulfonation to the 2-position. Computational modeling (DFT) predicts electron density distribution, guiding solvent selection (e.g., dichloromethane vs. DMF) to enhance selectivity . Conflicting regiochemical outcomes in literature may stem from variations in reaction time or stoichiometry .

Q. How can researchers resolve contradictory data between HPLC purity assays and NMR spectra?

Cross-validate using multiple techniques:

- HPLC detects non-volatile impurities (e.g., sulfonic acid byproducts).

- ¹H NMR quantifies residual solvents or protonated impurities.

- Ion chromatography (e.g., for chloride ions) validates hydrolysis extent .

Q. What role does this compound play in synthesizing bioactive molecules with dual-targeting mechanisms?

It enables modular construction of hybrid pharmacophores. For instance, coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) generates protease inhibitors with enhanced binding to hydrophobic pockets, as seen in kinase studies .

Q. How does the compound’s stability vary under catalytic vs. stoichiometric conditions?

In palladium-catalyzed cross-couplings, ligand choice (e.g., XPhos) minimizes sulfonyl group degradation. In contrast, stoichiometric use in SNAr reactions requires strict moisture control to prevent hydrolysis .

Methodological Guidance

Q. What analytical strategies differentiate isomeric byproducts during synthesis?

Q. How can computational tools predict reactivity trends for derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock) model interactions with biological targets, aiding in rational design .

Q. What protocols address low yields in large-scale reactions?

Optimize via Design of Experiments (DoE):

- Factors : Temperature, solvent polarity, reagent addition rate.

- Response surface methodology identifies optimal conditions (e.g., 72% yield at 3°C in CH₂Cl₂) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

Variations often arise from polymorphic forms or hydration states. Replicate synthesis using literature protocols, and characterize via Differential Scanning Calorimetry (DSC) and dynamic vapor sorption (DVS) .

Q. Why do some studies report unexpected side reactions with tertiary amines?

The sulfonyl chloride’s electrophilicity may lead to N-sulfonylation of amines instead of desired O-sulfonylation. Pre-activation of amines (e.g., as triflates) or using bulky bases (e.g., DIPEA) can suppress this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。